molecular formula C18H17F2NO4 B2517243 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate CAS No. 1241997-60-3

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

Cat. No.: B2517243
CAS No.: 1241997-60-3
M. Wt: 349.334
InChI Key: POUDSHKURHQWKF-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is an organic compound that features a benzene ring substituted with fluorine atoms and an ethoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate typically involves the reaction of 2,4-difluorobenzylamine with ethyl 2-ethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 2,5-Difluoronitrobenzene
  • 3,4-Difluoronitrobenzene

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-2-24-16-6-4-3-5-14(16)18(23)25-11-17(22)21-10-12-7-8-13(19)9-15(12)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDSHKURHQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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